

# A Technical Guide to Fmoc-D-isoleucine: Sourcing and Application in Peptide Synthesis

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## Compound of Interest

Compound Name: *Fmoc-D-isoleucine*

Cat. No.: B2791465

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**Fmoc-D-isoleucine** is a critical building block in modern peptide chemistry, particularly for the synthesis of peptide-based therapeutics and research tools.<sup>[1]</sup> As a non-natural D-amino acid derivative, its incorporation into peptide chains can significantly enhance metabolic stability, modify receptor binding affinity, and control peptide conformation.<sup>[2]</sup> The N- $\alpha$ -Fmoc (9-fluorenylmethoxycarbonyl) protecting group is fundamental to the strategy of Solid-Phase Peptide Synthesis (SPPS), allowing for iterative, controlled elongation of the peptide chain under mild, base-labile deprotection conditions.<sup>[2][3]</sup> This guide provides an in-depth overview of purchasing options for **Fmoc-D-isoleucine** and a detailed protocol for its application in SPPS.

## Supplier and Purchasing Options

Sourcing high-quality **Fmoc-D-isoleucine** is the foundational step for successful peptide synthesis. The compound is identified by its CAS Number: 143688-83-9.<sup>[4]</sup> A variety of chemical suppliers offer this reagent at different purity grades and quantities. When selecting a supplier, researchers should consider not only the price but also the purity, the availability of quality analysis reports (e.g., COA, HPLC, MS), and shipping conditions. Most suppliers recommend storage at 2-8°C or -20°C for long-term stability.

Below is a summary of purchasing options from several recognized suppliers. Prices are subject to change and may not include shipping or handling fees.

Supplier	Catalog Number (Example)	Purity	Available Quantities
Chem-Impex	03448	>98.5% (Chiral HPLC)	250mg, 1g, 5g, 25g, 100g
Thermo Fisher Scientific	MT21040CV (via Chem-Impex)	Not specified	1g
Apollo Scientific	BIBA1019	98%	250mg, 1g, 5g
Santa Cruz Biotechnology	sc-224424	≥96%	Inquire for sizes
MedChemExpress	HY-W011851	Not specified	Inquire for sizes
US Biological	F5103-12	Highly Purified	100mg, 250mg, 500mg, 1g, 2g
ChemScene	CS-W011851	≥95%	Inquire for sizes
Aapptec	AFI201	Not specified	Inquire for sizes

## Experimental Protocol: Incorporation of Fmoc-D-iso-leucine via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual incorporation of a single **Fmoc-D-iso-leucine** residue onto a growing peptide chain anchored to a solid support (e.g., Rink Amide or Wang resin). This process is cyclical and is repeated for each amino acid in the desired sequence.

Materials:

- Peptide synthesis vessel (e.g., fritted glass reactor or polypropylene syringe)
- Solid support resin (e.g., Rink Amide resin for C-terminal amides) with the N-terminal Fmoc group removed.

- **Fmoc-D-isoleucine**

- Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
- Deprotection Solution: 20% piperidine in DMF (v/v)
- Coupling Reagents:
  - HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU
  - N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
- Washing Solvents: DMF, DCM, Isopropanol
- Inert gas (Nitrogen or Argon)

Methodology (Single Coupling Cycle):

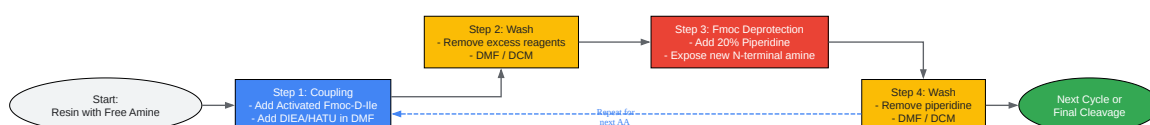
- Resin Swelling:
  - Place the resin in the synthesis vessel.
  - Wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min) to swell and prepare it for the reaction.
- Fmoc Deprotection:
  - Add the deprotection solution (20% piperidine in DMF) to the resin.
  - Agitate the mixture at room temperature for an initial 3 minutes. Drain the vessel.
  - Add a fresh portion of the deprotection solution and continue agitation for 15-20 minutes to ensure complete removal of the Fmoc group.
  - Drain the solution from the vessel.
  - Wash the resin thoroughly to remove all traces of piperidine. A typical wash sequence is: DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

- Optional: Perform a Kaiser test to confirm the presence of a free primary amine, indicating successful deprotection.
- Amino Acid Coupling:
  - In a separate vial, prepare the activated amino acid solution. For a 0.1 mmol scale synthesis, dissolve **Fmoc-D-isoleucine** (4 equivalents, ~0.4 mmol) and HATU (3.9 equivalents, ~0.39 mmol) in DMF.
  - Add DIEA (8 equivalents, ~0.8 mmol) to the solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.
  - Add the activated **Fmoc-D-isoleucine** solution to the deprotected resin in the synthesis vessel.
  - Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for sterically hindered amino acids.
  - Drain the coupling solution from the vessel.
- Final Washing:
  - Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash sequence is: DMF (5 x 1 min), DCM (3 x 1 min), and Isopropanol (3 x 1 min).
  - Dry the resin under a stream of nitrogen or in a vacuum desiccator.
  - Optional: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

This cycle is repeated until the peptide sequence is fully assembled. The final step involves cleavage from the resin and removal of side-chain protecting groups, typically using a strong acid cocktail such as 95% Trifluoroacetic Acid (TFA).

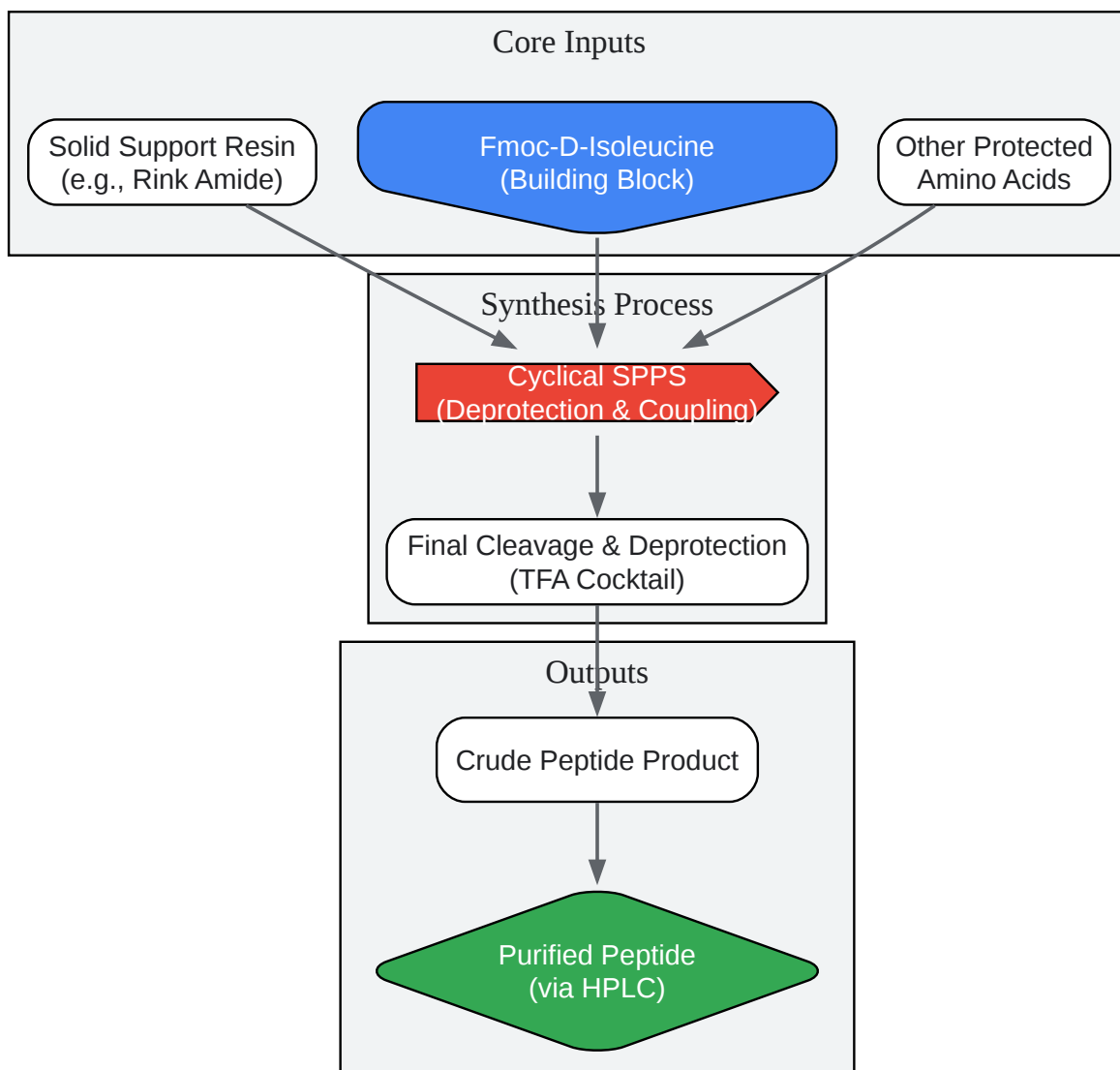
## Visualizations

The following diagrams illustrate key workflows and relationships in the application of **Fmoc-D-isoleucine**.



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Caption: Experimental workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).



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Caption: Logical relationship from starting materials to final purified peptide product.

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